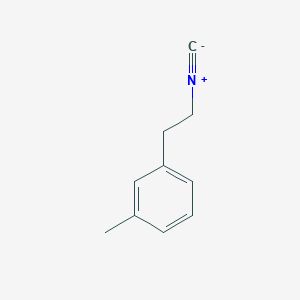

3-Methylphenethylisocyanide

説明

3-Methylphenethylisocyanide is an organoisocyanide compound characterized by a phenethyl backbone substituted with a methyl group at the 3-position and an isocyanide (-NC) functional group. Isocyanides are notable for their distinct odor and versatile reactivity in organic synthesis, particularly in multicomponent reactions like the Ugi reaction.

特性

分子式 |

C10H11N |

|---|---|

分子量 |

145.20 g/mol |

IUPAC名 |

1-(2-isocyanoethyl)-3-methylbenzene |

InChI |

InChI=1S/C10H11N/c1-9-4-3-5-10(8-9)6-7-11-2/h3-5,8H,6-7H2,1H3 |

InChIキー |

SIWHAIKAGCWXHF-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)CC[N+]#[C-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenethylisocyanide typically involves the formylation of a primary amine followed by the dehydration of the resultant formamide. One common method employs the use of formic acid and a dehydrating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out at low temperatures, often around 0°C, to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of 3-Methylphenethylisocyanide may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability, ensuring consistent quality and higher yields.

化学反応の分析

Types of Reactions

3-Methylphenethylisocyanide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding isocyanates.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions, often in the presence of a catalyst.

Major Products

Oxidation: Isocyanates

Reduction: Primary amines

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

3-Methylphenethylisocyanide has a wide range of applications in scientific research:

Chemistry: It is used in multicomponent reactions such as the Ugi reaction, which is valuable for the synthesis of complex molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

作用機序

The mechanism of action of 3-Methylphenethylisocyanide involves its unique reactivity due to the isocyanide group. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. Its molecular targets and pathways depend on the specific reaction and application. For example, in biological systems, it may interact with enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects .

類似化合物との比較

Key Observations:

- Functional Groups : Unlike isocyanates (-NCO) or isothiocyanates (-NCS), the isocyanide group (-NC) in 3-Methylphenethylisocyanide exhibits nucleophilic behavior, enabling unique reaction pathways such as metal coordination or cycloadditions.

- Fluorinated derivatives, in contrast, often exhibit increased lipophilicity and metabolic resistance .

- Applications : While diisocyanates like hexamethylene diisocyanate are industrial staples for polymer synthesis , 3-Methylphenethylisocyanide’s niche lies in academic and pharmaceutical research due to its role in constructing complex heterocycles.

Reactivity and Stability

- Electrophilic Reactivity : Isocyanides are less electrophilic than isocyanates, making them less prone to hydrolysis but more reactive toward transition metals. For example, 3-(Trifluoromethyl)phenyl isocyanate reacts readily with amines to form ureas , whereas 3-Methylphenethylisocyanide may participate in palladium-catalyzed couplings.

- Thermal Stability : Aliphatic diisocyanates (e.g., hexamethylene diisocyanate ) degrade at high temperatures, while aromatic isocyanides like 3-Methylphenethylisocyanide may exhibit greater thermal resilience due to conjugated π-systems.

生物活性

3-Methylphenethylisocyanide (C10H11N) is a compound that has garnered attention in various fields of chemical and biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of 3-Methylphenethylisocyanide, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

3-Methylphenethylisocyanide is characterized by an isocyanide functional group attached to a methyl-substituted phenethyl moiety. The molecular structure can be represented as follows:

This compound's unique functional groups contribute to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that isocyanides, including 3-Methylphenethylisocyanide, may exhibit antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases. A comparative study highlighted the antioxidant activity of several isocyanides, showing that 3-Methylphenethylisocyanide could potentially scavenge free radicals effectively, although specific data on its potency relative to known antioxidants like ascorbic acid remains limited .

Anticancer Potential

The anticancer properties of isocyanides have been a focus of recent studies. In vitro assays have demonstrated that certain derivatives of isocyanides exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-Methylphenethylisocyanide were tested against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines, showing significant reductions in cell viability .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Methylphenethylisocyanide | U-87 | TBD |

| 3-Methylphenethylisocyanide | MDA-MB-231 | TBD |

Note: TBD indicates that specific IC50 values for 3-Methylphenethylisocyanide were not available in the reviewed literature.

The mechanism through which isocyanides exert their biological effects may involve multiple pathways, including the induction of apoptosis in cancer cells and modulation of oxidative stress responses. The presence of the isocyanide group is believed to facilitate interactions with cellular nucleophiles, leading to alterations in cellular signaling pathways .

Case Studies and Research Findings

- Occupational Exposure Studies : Research has indicated that exposure to isocyanates can lead to respiratory issues such as asthma. Although specific case studies on 3-Methylphenethylisocyanide are scarce, insights from related compounds suggest potential health risks associated with high exposure levels .

- Comparative Studies : A study comparing various isocyanides demonstrated that structural modifications significantly affect biological activity. This highlights the importance of understanding how slight changes in molecular structure can lead to variations in biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。